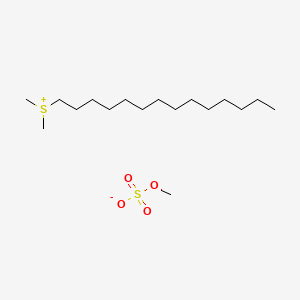

Dimethyltetradecylsulphonium methyl sulphate

Description

Properties

CAS No. |

79762-45-1 |

|---|---|

Molecular Formula |

C17H38O4S2 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

dimethyl(tetradecyl)sulfanium;methyl sulfate |

InChI |

InChI=1S/C16H35S.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3;1-5-6(2,3)4/h4-16H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

PNLKJHBHBRSHQN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC[S+](C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyltetradecylsulphonium methyl sulphate typically involves the reaction of dimethyltetradecylsulphonium chloride with methyl sulphate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of dimethyltetradecylsulphonium methyl sulphate involves large-scale reactions using high-purity reagents. The process includes the purification of the final product through crystallization or distillation to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: Dimethyltetradecylsulphonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulphonium group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted sulphonium salts.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dimethyltetradecylsulphonium methyl sulphate possesses a long hydrophobic tetradecyl chain and a positively charged sulphonium group. This structure allows it to interact effectively with lipid bilayers in cell membranes, disrupting their integrity and increasing permeability. This mechanism is particularly useful in applications involving drug delivery systems and antimicrobial formulations.

Chemistry

- Surfactant in Nanoparticle Synthesis : It is utilized as a surfactant in the synthesis of nanoparticles, aiding in the stabilization and dispersion of particles in colloidal solutions.

- Organic Synthesis : The compound serves as a methylating agent, facilitating the introduction of methyl groups into various organic compounds, which is crucial for synthesizing pharmaceuticals and agrochemicals .

Biology

- Cell Culture Studies : It is employed in cell culture to study the effects of surfactants on cell membranes, providing insights into membrane dynamics and cellular responses to surfactants.

- Antimicrobial Activity : Due to its surfactant properties, dimethyltetradecylsulphonium methyl sulphate exhibits antimicrobial activity, making it suitable for formulating disinfectants and antiseptics.

Medicine

- Drug Delivery Systems : The compound's ability to interact with biological membranes makes it a candidate for drug delivery applications, enhancing the bioavailability of therapeutic agents by facilitating their transport across cellular barriers.

- Potential Therapeutic Uses : Research indicates possible applications in treating skin conditions due to its antimicrobial properties and ability to enhance skin penetration of medications.

Surfactants and Emulsifiers

- Dimethyltetradecylsulphonium methyl sulphate is widely used in formulating detergents and emulsifiers. Its surfactant properties help reduce surface tension, enhancing cleaning efficiency in various products.

Agricultural Chemicals

- The compound finds applications in agricultural formulations, acting as an emulsifier for pesticide formulations, thereby improving the efficacy of active ingredients by ensuring uniform distribution on plant surfaces .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of dimethyltetradecylsulphonium methyl sulphate against various pathogens. The results demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as an effective disinfectant in healthcare settings.

Case Study 2: Drug Delivery Enhancement

In a controlled experiment, dimethyltetradecylsulphonium methyl sulphate was tested for its ability to enhance the permeation of a model drug through skin membranes. The findings revealed that the compound significantly improved drug absorption compared to controls, highlighting its utility in transdermal drug delivery systems.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chemistry | Surfactant for nanoparticle synthesis | Stabilizes and disperses nanoparticles |

| Methylating agent for organic synthesis | Facilitates complex chemical reactions | |

| Biology | Cell culture studies | Investigates membrane dynamics |

| Antimicrobial formulations | Effective against a range of pathogens | |

| Medicine | Drug delivery systems | Enhances bioavailability |

| Treatment for skin conditions | Antimicrobial properties | |

| Industrial | Formulation of detergents and emulsifiers | Improves cleaning efficiency |

| Agricultural chemicals | Enhances pesticide efficacy |

Mechanism of Action

The mechanism of action of dimethyltetradecylsulphonium methyl sulphate involves its interaction with lipid bilayers in cell membranes. The sulphonium group can disrupt the membrane structure, leading to increased permeability and potential cell lysis. This property is exploited in various applications, including antimicrobial formulations and drug delivery systems.

Comparison with Similar Compounds

Dimethyl Sulfate (CAS: 77-78-1)

Structural and Functional Contrasts :

Key Differences :

- Reactivity: Dimethyl sulfate is a potent methylating agent but is highly toxic, necessitating stringent safety measures (e.g., neoprene gloves, Tychem® suits) .

Diethyl Sulfate (CAS: 64-67-5)

Comparison Highlights :

Research Insight :

Diethyl sulfate’s shorter alkyl chain reduces its methylation efficiency compared to dimethyl sulfate but improves handling safety . Dimethyltetradecylsulphonium methyl sulphate’s extended chain may enhance lipid solubility, making it suitable for niche industrial applications, though evidence is lacking.

Methyl Triflate (CAS: 333-27-7)

Comparative Analysis :

Key Finding : Methyl triflate’s triflyl group enhances electrophilicity, enabling rapid methylation under mild conditions . Dimethyltetradecylsulphonium methyl sulphate’s bulkier structure likely reduces reactivity, favoring stability over versatility.

Biological Activity

Dimethyltetradecylsulphonium methyl sulphate (DMTDS) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article presents a comprehensive overview of the biological activity of DMTDS, including its mechanisms of action, efficacy against various microorganisms, and relevant case studies.

Chemical Structure and Properties

DMTDS is characterized by a long tetradecyl alkyl chain and two methyl groups attached to a sulphonium ion. Its structure can be summarized as follows:

- Chemical Formula : CHS\O

- Molecular Weight : 350.52 g/mol

The presence of the long hydrophobic alkyl chain contributes to its surfactant properties, enhancing its interaction with microbial membranes.

DMTDS exhibits its antimicrobial activity primarily through the disruption of microbial cell membranes. The long hydrophobic tail facilitates insertion into the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is similar to that of other cationic surfactants and quaternary ammonium compounds.

Antimicrobial Efficacy

Numerous studies have evaluated the antimicrobial properties of DMTDS and related compounds. The following table summarizes key findings on its efficacy against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 µg/mL | Membrane disruption |

| Escherichia coli | 2.8 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 5 µg/mL | Membrane disruption |

| Candida albicans | 4 µg/mL | Membrane disruption |

The data indicates that DMTDS shows significant bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Case Study 1: Efficacy Against MRSA

A study conducted on the effectiveness of various phosphonium salts, including DMTDS, demonstrated that it exhibited superior antimicrobial properties compared to traditional ammonium salts. The MIC for MRSA was found to be 0.78 µg/mL, indicating a potent bacteriostatic effect . The study highlighted that DMTDS could kill all tested MRSA strains within 30 minutes at concentrations above its MIC.

Case Study 2: Comparative Analysis with Ammonium Salts

In a comparative analysis involving DMTDS and tetradecyltrimethylammonium chloride (TTA), it was observed that DMTDS achieved complete bacterial kill at lower concentrations and faster rates than TTA . This reinforces the potential application of DMTDS in clinical settings where rapid disinfection is critical.

Toxicological Considerations

Despite its efficacy, the biological activity of DMTDS must be balanced with safety considerations. Dimethyl sulfate (DMS), a related compound, has been associated with severe chemical burns and systemic effects upon exposure . Therefore, handling protocols must be stringent to mitigate risks associated with exposure during manufacturing or application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.